molecular formula C19H16N2O4 B2798915 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1209375-22-3

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2798915
CAS No.: 1209375-22-3
M. Wt: 336.347
InChI Key: YLUYGGQJKFVSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of benzodioxin ring where two oxygen atoms are connected to the benzene ring .


Molecular Structure Analysis

The structure of this compound would likely be planar due to the presence of the isoxazole and benzodioxin rings . The exact structure would depend on the specific substituents and their positions .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions, including nucleophilic substitutions and additions . Benzodioxins can also undergo various reactions, such as reductions and oxidations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions . For example, the presence of the isoxazole and benzodioxin rings could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide derivatives have been synthesized for various biological activities. These compounds, bearing biologically active pharmacophores like benzodioxane and peptide bond, have demonstrated antimicrobial and antioxidant activities. Their molecular docking with protein Sortase A suggests potential as antimicrobial agents, with some showing strong antioxidant activity (Pothuri, Machiraju, & Rao, 2020).

Antiparasitic Applications

The optimization of isoxazoline amide benzoxaboroles, structurally related to this compound, has led to the identification of potent ectoparasiticides against ticks and fleas. A molecule from this series has shown significant oral bioavailability and efficacy in dogs, providing a potential development candidate for long-acting animal ectoparasiticides (Zhang et al., 2016).

Antibacterial Research

Further research into 2,6-difluorobenzamides, structurally related to this compound, has explored their potential as antibacterial drugs. These studies have focused on the inhibition of the bacterial cell division cycle by targeting the protein FtsZ, a key player in bacterial cell division, indicating the therapeutic potential of these derivatives against Gram-positive bacteria (Straniero, Suigo, Lodigiani, & Valoti, 2023).

Antiproliferative Activity

Some novel derivatives related to this compound have been synthesized and evaluated for their antiproliferative activity. These compounds have been studied against human tumor and nontumor cells, establishing the importance of their structure in manifesting antiproliferative activity (Gornostaev et al., 2020).

Future Directions

The study of novel isoxazole and benzodioxin derivatives is an active area of research, and this compound could potentially be of interest in fields such as medicinal chemistry . Further studies would be needed to determine its properties and potential applications.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(13-4-2-1-3-5-13)20-12-15-11-17(25-21-15)14-6-7-16-18(10-14)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYGGQJKFVSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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